1-(1-Benzylpyrazol-4-yl)piperazine

Description

Contextualization within Medicinal Chemistry and Drug Discovery

The design and synthesis of new chemical entities with potential therapeutic applications is a primary objective of medicinal chemistry. The process often involves the use of "privileged scaffolds," which are molecular frameworks known to interact with various biological targets. The compound 1-(1-Benzylpyrazol-4-yl)piperazine is a prime example of a molecule constructed from such scaffolds, positioning it as a compound of interest for further investigation in drug discovery programs. The rationale behind its synthesis often lies in the aim to explore new chemical space and to generate molecules with unique pharmacological profiles.

Overview of Piperazine (B1678402) and Pyrazole (B372694) Scaffolds in Bioactive Compounds

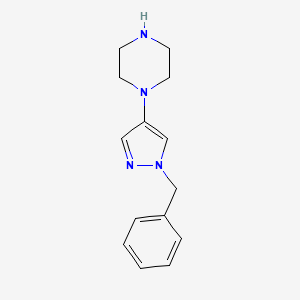

The structural architecture of this compound is notable for its incorporation of two key heterocyclic rings: piperazine and pyrazole. Both of these scaffolds are independently recognized for their significant roles in the development of a wide array of bioactive compounds.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in numerous approved drugs and clinical candidates. tandfonline.comnih.govnih.gov Its prevalence can be attributed to its unique physicochemical properties. The piperazine moiety can favorably influence the pharmacokinetic properties of a drug molecule, such as its solubility and basicity. tandfonline.comnih.gov The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the fine-tuning of a compound's biological activity and its interaction with target proteins. researchgate.net This versatility has led to the incorporation of the piperazine scaffold in drugs targeting a wide range of therapeutic areas, including cancer, bacterial infections, and neurological disorders. nih.govnih.govresearchgate.net

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone in medicinal chemistry. mdpi.comrsc.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov The adaptability of the pyrazole ring allows it to serve as a key building block in the synthesis of more complex fused heterocyclic systems with diverse biological functions. mdpi.com The ability of the pyrazole scaffold to participate in various biological interactions has solidified its importance in the search for new therapeutic agents. rsc.orgnih.gov

Rationale for Investigating this compound and its Derivatives

The rationale for the focused investigation of this compound and its derivatives stems from the synergistic potential of its constituent piperazine and pyrazole moieties. The combination of these two pharmacologically significant scaffolds into a single molecular entity presents an opportunity to develop novel compounds with unique and potentially enhanced biological activities. The benzyl (B1604629) group attached to the pyrazole nitrogen further adds a lipophilic character to the molecule, which can influence its interaction with biological targets and its pharmacokinetic profile.

The exploration of derivatives of this parent compound allows for a systematic investigation of structure-activity relationships. By modifying the substitution pattern on either the piperazine or the pyrazole ring, or by altering the benzyl group, researchers can probe the specific molecular features that contribute to a desired biological effect. For instance, studies on similar structures, such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, have shown anti-inflammatory and anti-nociceptive effects. nih.gov Furthermore, the synthesis of conjugates incorporating a benzyl group and a piperazine moiety linked to a different heterocycle, a 1,2,3-triazole, has yielded compounds with cytotoxic activity against cancer cell lines. rsc.org These findings underscore the potential of the this compound scaffold as a template for the design of new therapeutic agents.

Properties

CAS No. |

1174207-80-7 |

|---|---|

Molecular Formula |

C14H18N4 |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-(1-benzylpyrazol-4-yl)piperazine |

InChI |

InChI=1S/C14H18N4/c1-2-4-13(5-3-1)11-18-12-14(10-16-18)17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2 |

InChI Key |

PAJNMLFSNZAQAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN(N=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 1-(1-Benzylpyrazol-4-yl)piperazine Core Structure

The assembly of the target compound hinges on the formation of the piperazine (B1678402) and pyrazole (B372694) rings, followed by their linkage. This can be conceptually approached by first synthesizing a suitably functionalized piperazine and a pyrazole derivative, which are then coupled.

General Synthetic Routes to Substituted Piperazines

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. rsc.org For the purpose of synthesizing this compound, methods for introducing a single substituent onto the piperazine nitrogen are of primary importance.

Direct alkylation of piperazine is a straightforward approach to introduce substituents onto the nitrogen atoms. However, controlling the degree of alkylation to achieve mono-substitution can be challenging, often leading to a mixture of mono- and di-alkylated products. researchgate.netgoogle.com To circumvent this, an excess of piperazine can be used to favor mono-alkylation. researchgate.net Alternatively, protecting one of the piperazine nitrogens allows for selective alkylation of the other. The use of a Boc (tert-butyloxycarbonyl) protecting group is a common strategy. researchgate.net The protected piperazine can be alkylated, and subsequent deprotection yields the desired mono-substituted piperazine. researchgate.net Reductive amination, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, offers another route to N-alkylated piperazines and can avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

For the synthesis of N-benzylpiperazine specifically, a direct benzylation of commercially available piperazine has been reported as an efficient, metal-free, two-step route. researchgate.net Another approach involves the CpIr complex-catalyzed N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org

Table 1: Reagents and Conditions for Piperazine Alkylation

| Alkylating Agent | Protecting Group | Base/Catalyst | Solvent | Conditions | Product | Reference |

| Alkyl Halide | None (excess piperazine) | Pyridine | - | Reflux | Mono-alkylated piperazine | researchgate.net |

| Alkyl Halide | Boc | Potassium Carbonate | Acetone | Reflux | Mono-alkylated piperazine | researchgate.net |

| Aldehyde/Ketone | None | NaBH3(CN) or NaBH(OAc)3 | - | - | Mono-alkylated piperazine | researchgate.net |

| Benzyl (B1604629) Chloride | None | - | Ethanol | 65 °C | N-benzylpiperazine | researchgate.net |

| N-Benzylethanolamine | - | [CpIrCl2]2, NaHCO3 | Toluene | 110 °C | N,N'-dibenzylpiperazine | clockss.org |

The use of carbethoxypiperazine as an intermediate provides a controlled method for the synthesis of mono-substituted piperazines. The carbethoxy group acts as a protecting group, allowing for selective functionalization of the second nitrogen atom. For instance, N-Boc-piperazine can be coupled with ethyl 2-chloropyrimidine-5-carboxylate to yield an intermediate that can be further modified. mdpi.com Another strategy involves the reaction of N-Boc-piperazine with 1-bromo-2,3-dichlorobenzene (B155788) in a Buchwald-Hartwig reaction, followed by acidic hydrolysis to yield the mono-substituted piperazine. mdpi.com

A modular synthesis of 2,5-asymmetrically disubstituted piperazines has been developed using titanium and zirconium catalysts, starting from simple amines and alkynes. nih.gov This method is efficient and avoids protection/deprotection steps. nih.gov Furthermore, 3-substituted piperazine-2-acetic acid esters can be synthesized from amino acids via a chiral 1,2-diamine intermediate. nih.gov

General Synthetic Approaches to 1-Substituted Pyrazoles

The pyrazole core is another important heterocycle with diverse applications. The synthesis of 1-substituted pyrazoles can be achieved through various cyclization strategies. figshare.comnih.govresearchgate.net

A classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.orgresearchgate.net To synthesize a 1-substituted pyrazole, a substituted hydrazine is used. For instance, the reaction of a 1,3-diketone with benzylhydrazine (B1204620) would yield a 1-benzylpyrazole. orgsyn.org Variations of this method allow for the synthesis of highly substituted pyrazoles. organic-chemistry.orgnih.gov For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, which then react with hydrazine to form pyrazoles. organic-chemistry.org The regioselectivity of the cyclocondensation can be controlled by modifying the structure of the β-enamino diketone and using a Lewis acid activator. organic-chemistry.org

The reaction of α,β-unsaturated ketones with hydrazines also provides a route to pyrazoles, overcoming some of the regioselectivity limitations of the 1,3-dicarbonyl method. nih.gov One-pot, three-component reactions involving acid chlorides, terminal alkynes, and hydrazines have been developed to efficiently produce pyrazoles. electronicsandbooks.com

Table 2: Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Reference |

| 1,3-Diketone | Hydrazine | - | - | Pyrazole | nih.govbeilstein-journals.org |

| Ketone, Acid Chloride | Hydrazine | - | - | Pyrazole (in situ) | organic-chemistry.org |

| β-Enamino Diketone | Arylhydrazine | BF3 | - | Regioselective pyrazole | organic-chemistry.org |

| α,β-Unsaturated Ketone | Hydrazine | - | - | Pyrazole | nih.gov |

| Acid Chloride, Terminal Alkyne | Hydrazine | PdCl2(PPh3)2, CuI, Et3N | Room Temp to Reflux | Pyrazole | electronicsandbooks.com |

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is an atom-economical and powerful strategy for constructing the pyrazole ring. nih.govunisi.it This method allows for the synthesis of a wide range of functionalized pyrazoles. nih.gov Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones. organic-chemistry.orgacs.org The reaction of these in situ generated diazo compounds with alkynes provides a direct route to substituted pyrazoles. organic-chemistry.orgacs.org

For example, a transition-metal-free intramolecular 1,3-dipolar cycloaddition of alkyne-tethered tosylhydrazones has been reported for the synthesis of fused polycyclic pyrazoles. acs.org Another approach involves the reaction of diazo compounds, generated from N-tosylhydrazones, with unactivated bromovinyl acetals, which serve as alkyne surrogates, to yield 3,5-disubstituted pyrazoles. organic-chemistry.org

Table of Compounds

| Compound Name |

| This compound |

| 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole |

| 1-bromo-2,3-dichlorobenzene |

| 1-phenyl-1H-pyrazole-4-carbaldehyde |

| 1-(p-tolyl)-1H-pyrazol-5-amine |

| 2,3-dichloroaniline |

| 2-chloro-4-trifluoromethylpyridine |

| 2-chloroethyl amine hydrochloride |

| 2-phenylpiperazine |

| 3,4,5-trimethoxytoluene |

| 3-benzoyl propionic acid |

| 3-sulfanylbenzoic acid |

| 4-chlorobenzaldehyde |

| 4-fluorophenyl magnesium bromide |

| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine |

| Acetic acid |

| Acetone |

| Aripiprazole |

| Benzylhydrazine |

| Carbethoxypiperazine |

| Cariprazine |

| Diethanolamine |

| Dimethylcarbamic chloride |

| Ethanol |

| Ethyl 2-chloropyrimidine-5-carboxylate |

| Ethyl diazoacetate |

| Ethyl glycinate |

| Flibanserin |

| Lauric acid |

| Lithium aluminium hydride |

| Methylhydrazine |

| N-Acetylpiperazine |

| N-benzyl-N'-Boc-piperazine |

| N-Benzylethanolamine |

| N-Boc-piperazine |

| Phenylglycine |

| Phosphorus tribromide |

| Piperazine |

| Potassium carbonate |

| Pyridine |

| Sodium borohydride |

| Sodium hydride |

| tert-butyl piperazine-1-carboxylate |

| Toluene |

| Tosylhydrazine |

Specific Synthetic Pathways for this compound and Analogues

The synthesis of the this compound core typically involves a multi-step process. A common approach begins with the formation of the pyrazole ring, followed by the introduction of the piperazine moiety.

One general and efficient two-step method for creating 1-aralkyl-4-benzylpiperazine derivatives involves a Blanc reaction followed by alkylation. researchgate.net The crucial intermediate, N-benzylpiperazine, can be synthesized in high yield through the direct benzylation of commercially available piperazine. researchgate.net Another approach involves the reaction of piperazine with benzyl chloride to produce 1-benzylpiperazine, which can then be further functionalized. orgsyn.org This initial reaction is often followed by fractionation to separate the desired mono-substituted product from di-substituted and unreacted piperazine. orgsyn.org

For the construction of the pyrazole portion, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org This reaction proceeds at room temperature in N,N-dimethylacetamide (DMAc) and provides good yields. organic-chemistry.org The use of aprotic solvents with a strong dipole moment, such as DMAc, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly enhance regioselectivity compared to polar protic solvents. organic-chemistry.org

A plausible synthetic route to this compound could therefore involve the initial synthesis of 1-benzyl-4-bromopyrazole. This intermediate can then be coupled with piperazine, often using a palladium-catalyzed cross-coupling reaction, to yield the final product. The specific conditions for this coupling, such as the choice of catalyst, ligand, base, and solvent, would be critical for achieving a high yield and purity.

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles. The reaction between unsymmetrical 1,3-diketones and substituted hydrazines can potentially lead to two different regioisomers. However, by carefully selecting the reaction conditions, such as the solvent and the presence of an acid catalyst, a high degree of regioselectivity can be achieved. organic-chemistry.org For instance, the condensation of 1,3-diketones with arylhydrazines in DMAc at room temperature has been reported to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

Stereocontrol is generally not a factor in the synthesis of the achiral this compound core itself. However, if chiral centers are introduced into the benzyl moiety, the pyrazole ring, or through derivatization of the piperazine ring, then stereoselective synthetic methods would become necessary. For example, the asymmetric lithiation-substitution of α-methylbenzyl piperazines has been used to create enantiopure piperazine derivatives. mdpi.com

Derivatization Strategies for Structural Modification

The this compound scaffold offers multiple sites for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. These modifications can be targeted at the piperazine nitrogen atoms, the benzyl moiety, or the pyrazole ring.

Functionalization of the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring is a primary site for derivatization. This nitrogen can be readily functionalized through various reactions, including acylation, alkylation, and reductive amination.

Acylation: The piperazine nitrogen can be acylated using acyl chlorides or activated carboxylic acids to introduce a wide range of amide functionalities. For example, 1-(4-methoxybenzyl)piperazine (B1330243) has been reacted with various acyl chlorides to produce a series of amide derivatives. nih.gov The reaction is typically carried out in a suitable solvent like dry tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534). nih.gov

Alkylation: Alkylation of the piperazine nitrogen can be achieved using alkyl halides. For instance, 1-(4-fluorobenzoyl)piperazine (B10881) has been alkylated with but-3-yn-1-yl tosylate in the presence of triethylamine in THF. nih.gov

Reductive Amination: Reductive amination with aldehydes or ketones provides another route to introduce diverse substituents onto the piperazine nitrogen.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Carboxylic acids (with activating agents like CDI) | Amides |

| Alkylation | Alkyl halides, Tosylates | Substituted piperazines |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | N-alkylated piperazines |

Modifications of the Benzyl Moiety

The benzyl group provides another avenue for structural diversification. Modifications can be made to the phenyl ring of the benzyl group through electrophilic aromatic substitution reactions.

Substitution on the Phenyl Ring: Various substituents, such as halogens, alkyl groups, and alkoxy groups, can be introduced onto the phenyl ring of the benzyl moiety. These substitutions can alter the electronic properties and steric bulk of the molecule. For example, derivatives with methoxy (B1213986) substitutions on the phenyl ring have been synthesized. nih.gov A common method for such modifications is the Blanc reaction, which can be used for chloromethylation. researchgate.net

These modifications can impact the molecule's interaction with biological targets and its metabolic stability.

| Modification | Example Reagents | Purpose |

| Halogenation | N-Bromosuccinimide (NBS) | Introduce halogens (e.g., Br) |

| Nitration | Nitric acid, Sulfuric acid | Introduce nitro groups |

| Alkylation | Alkyl halides, Friedel-Crafts catalysts | Introduce alkyl groups |

| Acylation | Acyl chlorides, Friedel-Crafts catalysts | Introduce acyl groups |

Substitutions on the Pyrazole Ring

The pyrazole ring itself can be a target for substitution, although this is often more challenging than modifying the piperazine or benzyl moieties.

Substitution at C3 and C5: The synthesis of the pyrazole ring from appropriately substituted 1,3-dicarbonyl compounds allows for the introduction of substituents at the C3 and C5 positions.

Substitution at C4: Direct functionalization of the C4 position of a pre-formed pyrazole ring can be achieved through various methods, including halogenation followed by cross-coupling reactions.

| Position | Synthetic Strategy | Example Substituents |

| C3, C5 | Cyclocondensation with substituted 1,3-diketones | Alkyl, Aryl |

| C4 | Halogenation followed by cross-coupling | Aryl, Heteroaryl |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more efficient, sustainable, and environmentally benign synthetic methods has become a major focus in organic chemistry. These advanced techniques and green chemistry approaches are highly applicable to the synthesis of complex molecules like this compound.

Green chemistry principles encourage the use of methods that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key green approaches relevant to the synthesis of this target molecule include the use of catalytic methods, alternative energy sources like microwave irradiation, and the use of greener solvents or even solvent-free conditions. researchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of this compound. The Buchwald-Hartwig amination, in particular, has emerged as a premier method for the synthesis of N-aryl and N-heteroaryl piperazines. purdue.edu This reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide or triflate.

In the context of synthesizing this compound, a 1-benzyl-4-halopyrazole (e.g., bromo or iodo) would be reacted with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. While a direct synthesis for the exact target molecule is not explicitly detailed in the reviewed literature, extensive research on analogous systems provides strong evidence for the feasibility of this approach. For instance, the Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles with piperidine (B6355638) has been successfully demonstrated. researchgate.netnih.gov

These reactions are often carried out using a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. A variety of bases can be used, with sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) being common choices.

The following table summarizes typical conditions for the palladium-catalyzed amination of halopyrazoles with cyclic secondary amines, which serve as a model for the synthesis of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halopyrazoles

| Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 85 | researchgate.netnih.gov |

| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 90 | 24 | 92 | researchgate.net |

| 1-Benzyl-4-bromopyrazole | Pyrrolidine | NiCl₂·glyme (10) | dtbbpy (10) | - | DMA | RT | 12 | 85 | researchgate.net |

Note: MW = Microwave irradiation, RT = Room Temperature, DMA = Dimethylacetamide. The data presented is for analogous reactions and serves to illustrate the general conditions that would be applicable for the synthesis of this compound.

Recent advancements in green chemistry have also led to the development of more sustainable catalytic systems. For instance, photoredox catalysis using organic dyes or transition metal complexes offers a greener alternative for promoting C-H functionalization reactions on piperazines. mdpi.com Furthermore, there are reports of rapid palladium-catalyzed Buchwald-Hartwig aminations of piperazine under aerobic and even solvent-free conditions, significantly enhancing the environmental friendliness of the process. organic-chemistry.org

Microwave-assisted synthesis is another powerful green chemistry technique that can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. unibo.itresearchgate.net The application of microwave irradiation to the Buchwald-Hartwig amination step in the synthesis of this compound could offer significant advantages over conventional heating methods.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Structural Modifications on Biological Activity

Structural modifications of the 1-(1-Benzylpyrazol-4-yl)piperazine scaffold can profoundly impact its interaction with biological targets. The key components for modification include the piperazine (B1678402) ring, the benzyl (B1604629) group, and the pyrazole (B372694) core.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that makes it a "privileged" structure in medicinal chemistry. rsc.org This moiety is a common feature in many pharmacologically active compounds, demonstrating a wide array of biological activities, including anticancer, antidepressant, and antihistamine effects. rsc.orgresearchgate.net Its presence in a molecule can significantly influence ligand-receptor interactions.

The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating strong interactions with receptor binding sites. mdpi.comijrrjournal.com The piperazine nucleus can be found in numerous drugs that act on various neurotransmitter receptors. ijrrjournal.com For instance, in studies of compounds targeting sigma (σ) receptors, the replacement of a piperidine (B6355638) ring with a piperazine ring was shown to alter the binding affinity and selectivity, suggesting a different binding mode. nih.govnih.gov The flexibility of the piperazine ring allows it to adopt different conformations, which can be crucial for fitting into the binding pocket of a target protein. ijrrjournal.com Furthermore, substitutions on the nitrogen atoms of the piperazine ring are known to create molecules with diverse binding possibilities with metal ions and varied pharmacological profiles. rsc.org

Table 1: Influence of Piperazine Moiety on Receptor Interactions

| Feature of Piperazine Ring | Role in Ligand-Receptor Interaction | Example Receptor Classes |

|---|---|---|

| Two Nitrogen Atoms | Act as hydrogen bond acceptors/donors. | Neurotransmitter Receptors, Sigma Receptors. ijrrjournal.comnih.gov |

| Conformational Flexibility | Allows for optimal fit within receptor binding pockets. | Various. ijrrjournal.com |

| Substitution Potential | Allows for modulation of pharmacological activity and selectivity. | Sigma Receptors, 5-HT1A Receptors. rsc.orgnih.gov |

The benzyl group attached to the pyrazole nitrogen (N1 position) plays a significant role in defining the biological profile of the compound. In a series of 1-aralkyl-4-benzylpiperidine and piperazine derivatives studied as sigma receptor ligands, modifications on the aralkyl moiety, such as the benzyl group, led to a wide variation in binding affinity. nih.govresearchgate.net

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. researchgate.netnih.govmdpi.com Modifications at different positions of the pyrazole core can influence the molecule's electronic properties, steric profile, and ability to interact with specific biological targets. researchgate.net

Table 2: Effect of Pyrazole Ring Substitutions on Biological Activity

| Position on Pyrazole Ring | Type of Substituent | Impact on Activity |

|---|---|---|

| C3 | Aryl, Alkyl | Can significantly affect reactivity and biological activity. researchgate.net |

| C4 | Halogen, Nitro | Influences lipophilicity and metabolic stability. nih.govresearchgate.net |

| C5 | Methyl, Phenyl | Can enhance gastroprotective effects or influence anti-inflammatory potency. nih.govmdpi.com |

| N1 | Benzyl, Phenyl | Crucial for hydrophobic interactions and receptor affinity. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wiley.com This method is instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules. nih.govnih.gov

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. nih.gov These are numerical values that quantify different aspects of a molecule's structure and properties. wiley.com For pyrazole and piperazine derivatives, a variety of descriptors are commonly employed to capture their structural information. researchgate.net These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and electrophilicity index. researchgate.netresearchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), molecular volume, and molecular shadow areas (area of molecular shadow in XZ plane). shd-pub.org.rsnih.gov

Thermodynamic Descriptors: These pertain to the energetic properties of the molecule, such as heat of formation. nih.gov

Surface Property Descriptors: These quantify the molecular surface area and its properties. Examples include the topological polar surface area (PSA) and partial negative surface area. researchgate.netnih.gov

E-state Indices: These descriptors relate to the electronic and topological state of individual atoms or fragments within the molecule. nih.gov

The selection of descriptors is a critical step, often involving statistical methods to identify those that correlate most significantly with the biological activity. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Related Compounds

| Descriptor Category | Specific Descriptors | Reference |

|---|---|---|

| Electronic | Dipole moment, ELUMO, Electrophilicity index | researchgate.netresearchgate.net |

| Steric/Topological | Molar refractivity, Molecular volume, Molecular shadow | shd-pub.org.rsnih.gov |

| Thermodynamic | Heat of formation | nih.gov |

| Surface Properties | Polar Surface Area (PSA), Partial negative surface area | researchgate.netnih.gov |

Once relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity (often expressed as pIC50). nih.gov The most common methods for building these models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netacs.org Genetic Function Approximation (GFA) is an algorithm that can be used to select the optimal set of descriptors for the model. researchgate.netnih.gov

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.gov Key validation techniques include:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method (q²). A high q² value indicates good internal predictive ability. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive ability is assessed by the predicted correlation coefficient (R²pred). researchgate.netnih.gov

Statistical Significance: Parameters such as the correlation coefficient (R²), adjusted R² (R²adj), and the F-test value are used to assess the statistical significance of the model. researchgate.netnih.gov

Successful QSAR models for pyrazole derivatives have been developed for various activities, including anticancer and acetylcholinesterase inhibition, demonstrating good agreement between predicted and experimentally measured activities. nih.govshd-pub.org.rs These models provide valuable insights for designing new analogs with enhanced potency. acs.org

Predictive Capabilities and Applicability Domain of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that mathematically correlate the chemical structure of a series of compounds with their biological activity. The predictive power of a QSAR model is paramount for its utility in drug discovery, enabling the estimation of the activity of novel compounds before their synthesis. However, the reliability of these predictions is confined to a specific chemical space, known as the Applicability Domain (AD).

The predictive capability of a QSAR model is assessed through rigorous internal and external validation procedures. Internal validation, often performed using methods like leave-one-out cross-validation (Q²), evaluates the model's robustness and internal consistency. External validation, on the other hand, assesses the model's ability to predict the activity of an independent set of compounds (a test set) that was not used in the model's development. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a robust and predictive QSAR model. For instance, QSAR models developed for pyrazoline derivatives as carbonic anhydrase inhibitors have demonstrated high predictive accuracy with R² values of up to 0.79 and R²test values reaching 0.95. nih.gov

The AD defines the boundaries of the chemical space for which the QSAR model can make reliable predictions. It is a critical component of any validated QSAR model, ensuring that predictions are not extrapolated to compounds that are structurally dissimilar to the training set. The AD can be defined based on various parameters, including the range of descriptor values, structural similarity, or the leverage of a compound, which measures its influence on the model. Compounds that fall outside the defined AD are considered to have less reliable predictions.

While a specific QSAR model for this compound is not publicly available, the principles of QSAR modeling for related pyrazole and piperazine derivatives provide a framework for understanding its potential predictive analysis. For a hypothetical QSAR model of pyrazolylpiperazine analogs, the AD would be defined by the structural diversity of the training set, encompassing variations in the pyrazole and benzyl ring substitutions, as well as modifications to the piperazine linker.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (Predictive R² for test set) | Measures the predictive power of the model on an external set of compounds. | > 0.5 |

Molecular Recognition and Binding Determinants

The biological activity of this compound is contingent on its ability to recognize and bind to a specific biological target. Understanding the molecular interactions that govern this recognition is crucial for rational drug design and lead optimization.

Analysis of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For pyrazolylpiperazine derivatives, several key pharmacophoric features can be inferred from studies on analogous compounds.

Molecular docking studies on related benzylpiperazine derivatives targeting acetylcholinesterase (AChE) have highlighted the importance of several features. researchgate.netresearchgate.net These include:

Aromatic/Hydrophobic Regions: The benzyl group and the phenyl-substituted pyrazole ring likely engage in hydrophobic and π-π stacking interactions within the target's binding pocket. For example, in AChE, the benzyl ring can participate in π-π stacking with residues like Trp86. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine and pyrazole rings can act as hydrogen bond acceptors. The piperazine nitrogen atoms are particularly important for forming key interactions with the target protein. researchgate.net

Basic Nitrogen Center: The piperazine ring contains a basic nitrogen atom that can be protonated at physiological pH. This protonated nitrogen can form crucial ionic interactions or hydrogen bonds with acidic residues in the binding site, such as with Tyr124 in AChE. researchgate.net

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic/Hydrophobic | Benzyl group, Phenylpyrazole | π-π stacking, Hydrophobic interactions |

| Hydrogen Bond Acceptor | Piperazine nitrogens, Pyrazole nitrogens | Hydrogen bonding |

| Basic Center | Piperazine nitrogen | Ionic interaction, Hydrogen bonding |

Identification of Critical Structural Elements for Target Affinity

The specific arrangement and properties of the structural elements within this compound are critical for its affinity to its biological target.

The Piperazine Ring: This central scaffold acts as a linker and its conformational flexibility allows the aromatic moieties to adopt an optimal orientation within the binding site. The basicity of the piperazine nitrogen is a key determinant for target interaction. researchgate.net

The Benzyl Group: The benzyl substituent on one of the piperazine nitrogens is crucial for establishing hydrophobic and aromatic interactions. Modifications to the substitution pattern on the benzyl ring can significantly impact binding affinity and selectivity.

In essence, the combination of the hydrophobic benzyl and pyrazole rings, linked by the flexible and basic piperazine core, creates a molecule with the potential for high-affinity binding to a range of biological targets. The precise nature of these interactions and the resulting biological activity are dependent on the specific topology and electrostatic environment of the target's binding pocket.

Biological Target Identification and Mechanistic Investigation Non Clinical Focus

Receptor Binding Studies and Selectivity Profiling

The structural framework of 1-(1-Benzylpyrazol-4-yl)piperazine, featuring both a benzylpiperazine and a pyrazole (B372694) group, suggests potential affinity for several receptor systems, most notably sigma and histamine (B1213489) receptors.

The benzylpiperazine scaffold is a well-established pharmacophore for sigma (σ) receptors, which are unique intracellular proteins involved in modulating nociceptive signaling and other cellular functions. nih.gov Studies on a series of benzylpiperazinyl derivatives have demonstrated high affinity for the σ1 receptor (σ1R) with varying degrees of selectivity over the σ2 receptor (σ2R). nih.govnih.gov For instance, derivatives where the piperazine (B1678402) nitrogen is attached to a substituted benzyl (B1604629) group show potent binding. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a very high affinity for σ1R with a Kᵢ value of 1.6 nM and an 886-fold selectivity over σ2R. nih.gov

Table 1: Sigma Receptor (σR) Binding Affinities of Structurally Related Benzylpiperazine Derivatives

Data sourced from studies on structurally related compounds for illustrative purposes. nih.govnih.gov

The piperazine ring is a common feature in many histamine receptor antagonists. Specifically, piperazine and piperidine (B6355638) derivatives have been extensively studied as potent ligands for the histamine H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.govnih.gov

Research has shown that it is possible to achieve high-affinity H3R antagonism with piperazine-containing structures. nih.govnih.gov For example, a piperazine derivative (compound 4 in a comparative study) showed a high affinity for the human H3R with a Kᵢ of 3.17 nM. nih.gov This same study highlighted that these compounds could be highly selective, with negligible affinity for other histamine receptor subtypes (H1R, H2R, H4R). nih.gov The binding at the H1 receptor often involves an interaction between the basic nitrogen of the ligand and an aspartic acid residue (Asp116) in the receptor. drugbank.com Given these findings, it is plausible that this compound could exhibit affinity and selectivity for the H3 receptor, though this would require direct experimental validation.

The structural components of this compound also point toward potential interactions with other G protein-coupled receptors.

5-HT1A Receptor: Arylpiperazine derivatives are classic 5-HT1A receptor ligands. nih.govnih.gov Studies have demonstrated that modifying these structures can yield compounds with high affinity and selectivity for this serotonin (B10506) receptor subtype. nih.govnih.gov The presence of a piperazine ring linked to an aromatic system (in this case, benzylpyrazole) makes the 5-HT1A receptor a plausible target.

mGlu4 Receptor: Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for treating neuropsychiatric disorders, have been developed from various chemical scaffolds, including some containing pyrazole or piperazine rings. nih.gov While compounds in these studies are structurally distinct from this compound, they establish that these heterocyclic systems can interact with the mGlu4 receptor, suggesting a potential, albeit more distant, interaction possibility. nih.gov

Enzyme Inhibition Studies

Beyond receptor binding, molecules containing pyrazole and piperazine motifs are known to inhibit various enzymes.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. nih.gov Numerous studies have identified pyrazole-based heterocyclic compounds as promising α-glucosidase inhibitors. nih.govniscpr.res.inresearchgate.netresearchgate.net The pyrazole scaffold is considered an attractive template for designing new inhibitors, with some pyrazole-triazole hybrids showing potent activity. researchgate.net Furthermore, piperazine derivatives have also been identified as noncompetitive inhibitors of yeast α-glucosidase. nih.gov The combination of both a pyrazole and a piperazine moiety in this compound makes α-glucosidase a strong candidate for potential inhibitory activity.

Phosphodiesterase 10A (PDE10A): This enzyme is highly expressed in the brain's striatum and is a target for novel antipsychotic therapies. nih.govnih.gov Several potent and selective PDE10A inhibitors feature a pyrazole core, such as MP-10 (2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline). nih.gov The proven success of the pyrazole scaffold in generating potent PDE10A inhibitors suggests that this compound could also interact with this enzyme. nih.gov

Cytochrome c Peroxidase: Under conditions of cellular stress, cytochrome c can gain peroxidase activity, a process implicated in apoptosis. nih.gov Blocking this activity is a potential therapeutic strategy. nih.gov While there is no direct evidence linking this compound to this enzyme, the general ability of small molecules to inhibit this activity by blocking access to the heme group makes it a speculative but possible target. nih.gov Other pyrazole derivatives have been shown to interact with different cytochrome enzymes, such as CYP2E1, indicating a capacity for this chemical class to bind to heme-containing proteins. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Pyrazole and Piperazine Derivatives

Data sourced from studies on structurally related compounds for illustrative purposes. IC₅₀ values are presented as reported (in µM or nM).

The mechanism by which a compound inhibits an enzyme is crucial for understanding its biological effect. For the identified potential enzyme targets, different mechanisms have been observed for related compounds.

For α-glucosidase , studies of piperazine-containing dithiocarbamate (B8719985) derivatives have demonstrated a non-competitive mode of inhibition. nih.gov This indicates that the inhibitors bind to an allosteric site on the enzyme, separate from the active site where the substrate binds, thereby altering the enzyme's catalytic activity without preventing substrate binding. nih.gov In contrast, some pyrazole-based inhibitors have been found to act via a competitive mechanism, where the inhibitor directly competes with the substrate for binding to the active site. researchgate.net

For cytochrome enzymes like CYP2E1, complex inhibition mechanisms have been reported for pyrazole derivatives. These include mixed cooperative inhibition , where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at two different sites (catalytic and cooperative), leading to a rescue from substrate inhibition at high substrate concentrations. nih.gov

The precise mechanism of inhibition for this compound against any specific enzyme would depend on its unique binding mode and would require dedicated kinetic studies for elucidation.

Half Maximal Inhibitory Concentration (IC50) Determination

The half maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an antagonist in a biological process. While specific IC50 values for this compound are not extensively documented in publicly available research, the broader family of pyrazole and piperazine derivatives has been the subject of numerous studies, providing valuable insights into their potential inhibitory activities.

For instance, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide have demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov Similarly, various substituted 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) kinases, with IC50 values in the nanomolar range. nih.gov For example, one such derivative exhibited an IC50 value of 42.4 nM against FGFR1. nih.gov

In the realm of cancer research, novel 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have shown broad-spectrum antiproliferative activity against several human cancer cell lines, with IC50 values ranging from 1.47 to 11.83 μM. mdpi.com Furthermore, a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized, with one compound exhibiting potent antiproliferative activity with IC50 values between 0.029 and 0.147 μM against four different cancer cell lines. nih.gov

These findings, while not directly pertaining to this compound, suggest that the pyrazole and piperazine moieties are key pharmacophores that can be derivatized to achieve significant inhibitory concentrations against various biological targets.

Table 1: Examples of IC50 Values for Related Pyrazole and Piperazine Derivatives

| Compound Class | Target/Cell Line | IC50 Value | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar | nih.gov |

| Substituted 1H-pyrazolo[3,4-b]pyridines | FGFR1 | 42.4 nM | nih.gov |

| 4-substituted-piperazine-1-carbodithioate derivatives | Various cancer cell lines | 1.47-11.83 μM | mdpi.com |

| Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines | Various cancer cell lines | 0.029-0.147 μM | nih.gov |

Molecular Mechanisms of Action at the Cellular Level (in vitro)

Modulation of Cellular Pathways

The molecular interactions of this compound at the cellular level are an area of active investigation. Research on closely related compounds provides a foundational understanding of the potential pathways this compound might modulate.

A significant finding in this area comes from the study of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds have been shown to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and increase basal autophagy. nih.gov Furthermore, they disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions. nih.gov This suggests that the 1-benzylpyrazolyl moiety is a key structural feature for modulating these critical cellular processes. The PI3K-AKT-mTORC1 pathway is a well-established negative regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. nih.gov

While direct evidence for this compound is pending, the established activity of its derivatives points towards a potential role in the modulation of cellular pathways central to cell growth, proliferation, and survival.

In vitro Biological Activity Assessments

The inherent chemical structures of pyrazole and piperazine suggest a range of potential biological activities for this compound, including antimicrobial, antioxidant, and antiproliferative effects.

Antimicrobial Activity: The pyrazole nucleus is a well-known pharmacophore in the development of antimicrobial agents. nih.govnih.gov Similarly, the piperazine ring is a common feature in many antimicrobial compounds. mdpi.com Studies on pyrazolyl-1-carboxamide derivatives have demonstrated their potential as antimicrobial agents. nih.govnih.gov Likewise, various piperazine derivatives have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-negative bacteria. mdpi.com These findings suggest that this compound could exhibit antimicrobial properties.

Antioxidant Activity: The antioxidant potential of pyrazole and piperazine derivatives has been explored in several studies. nih.govresearchgate.net For instance, a series of piperazinyl flavone (B191248) analogues were found to have moderate radical scavenging potential. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The presence of both the pyrazole and piperazine moieties in this compound suggests it may possess antioxidant capabilities.

Antiproliferative Activity: The antiproliferative activity of compounds containing pyrazole and piperazine rings is a significant area of cancer research. nih.govnih.govunipa.itmdpi.comresearchgate.netnih.gov As previously mentioned, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown potent antiproliferative effects. nih.gov Furthermore, numerous piperazine derivatives have demonstrated the ability to suppress and eliminate experimental tumors. mdpi.com The combination of these two pharmacophores in this compound makes it a compound of interest for further investigation into its potential antiproliferative effects.

Specificity and Potency in Cellular Assays

The specificity and potency of a compound in cellular assays are crucial for determining its therapeutic potential. While specific data for this compound is limited, the analysis of its structural analogues provides valuable insights.

The potency of pyrazole-containing compounds has been demonstrated in various cellular assays. For example, substituted 1H-pyrazolo[3,4-b]pyridine derivatives have shown not only potent enzymatic inhibition of FGFR1 but also significant cellular potency. nih.gov The introduction of different substituents on the piperazine moiety of these compounds has been shown to modulate their cellular activity, indicating that the piperazine ring plays a crucial role in cellular penetration and interaction with intracellular targets. nih.gov

Similarly, the potency of piperazine derivatives has been highlighted in numerous studies. For example, certain piperazine-substituted pyranopyridines exhibit antiproliferative activity at micromolar and even submicromolar concentrations in various cancer cell lines. nih.gov The specificity of these compounds can be influenced by the nature of the substituents on both the pyrazole and piperazine rings. For instance, in the case of FGFR inhibitors, the substitution pattern on the pyrazole ring can confer selectivity for specific FGFR subtypes over other kinases. nih.gov

The collective evidence from studies on related compounds suggests that this compound has the potential for both high potency and specificity in cellular assays, warranting further detailed investigation to elucidate its precise biological profile.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand such as "1-(1-Benzylpyrazol-4-yl)piperazine" might interact with a protein's binding site.

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of a drug candidate. For derivatives of pyrazole (B372694) and piperazine (B1678402), studies have shown various types of interactions that contribute to the stability of the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific data for "this compound" is not available, the table below illustrates the types of interactions that would be analyzed.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

| Cation-Pi Interactions | Lys, Arg with Phe, Tyr, Trp |

Molecular docking simulations can predict the most likely binding poses of a ligand within a protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. For similar pyrazole-based compounds, docking studies have been instrumental in identifying key binding orientations that are essential for their biological activity.

The following table demonstrates a hypothetical prediction of binding affinities for "this compound" with different protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) |

| Target A | -8.5 |

| Target B | -7.2 |

| Target C | -9.1 |

A crucial aspect of molecular docking is the detailed examination of interactions within the active site of a target protein. This involves identifying the specific amino acid residues that form key contacts with the ligand. For piperazine-containing ligands, the nitrogen atoms of the piperazine ring are often involved in crucial hydrogen bonding or electrostatic interactions. Understanding these interactions can guide the design of more potent and selective inhibitors.

Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. MD simulations track the movements of atoms over time, offering insights into the flexibility of the compound and the stability of its interactions with the protein.

The conformational flexibility of a molecule can significantly influence its binding to a target. "this compound" possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis, often performed as part of MD simulations, helps to identify the low-energy conformations that are most likely to be biologically active. Studies on other piperazine derivatives have highlighted the importance of conformational adaptability for their inhibitory activity.

MD simulations are used to assess the stability of the ligand-receptor complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable. A stable complex will show minimal fluctuations in RMSD over the course of the simulation. This analysis is critical for validating the results of molecular docking studies and ensuring the reliability of the predicted binding mode.

The table below illustrates a hypothetical analysis of the stability of "this compound" in complex with a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.5 | 1.8 |

| 30 | 1.4 | 1.7 |

| 40 | 1.6 | 1.9 |

| 50 | 1.5 | 1.8 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that facilitate the identification of novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models serve as queries in virtual screening campaigns to search large chemical databases for compounds with the desired molecular interaction properties.

For derivatives of this compound, these computational approaches are instrumental in exploring the vast chemical space to discover new compounds with potentially enhanced biological activities. By defining the key structural motifs required for molecular recognition, pharmacophore models guide the selection of promising candidates for further experimental evaluation.

Development of Pharmacophore Models

The development of a pharmacophore model for a series of compounds like the derivatives of this compound is a critical step in understanding their structure-activity relationships (SAR). This process involves identifying the common chemical features that are essential for their biological activity. While specific studies on this compound are not extensively detailed in the provided literature, the general methodology for developing pharmacophore models for pyrazole derivatives is well-established.

A ligand-based pharmacophore model can be generated based on a set of known active molecules. The fundamental principle is to identify the shared chemical features that are responsible for their interaction with a biological target. For pyrazole-containing compounds, these features often include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazole and piperazine rings can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Depending on the substitution pattern, certain derivatives might possess hydrogen bond donor functionalities.

Hydrophobic/Aromatic Features (HY/AR): The benzyl (B1604629) group and the pyrazole ring itself contribute to hydrophobic and aromatic interactions, which are often crucial for binding to target proteins.

Positive Ionizable (PI): The piperazine moiety can be protonated at physiological pH, leading to a positive charge that can engage in electrostatic interactions.

The process typically involves aligning a set of active compounds and identifying the spatial arrangement of these key features. Computational software is employed to generate and validate these models. A robust pharmacophore model will not only fit the active compounds but also be able to distinguish them from inactive ones. For instance, a study on pyrazole-dimedone derivatives identified a pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center as a requirement for their antimicrobial activity nih.gov.

| Pharmacophoric Feature | Potential Contribution from this compound | Typical Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the pyrazole and piperazine rings | Interaction with hydrogen bond donor residues in the target protein |

| Hydrophobic/Aromatic (HY/AR) | Benzyl group, pyrazole ring | Van der Waals and π-π stacking interactions |

| Positive Ionizable (PI) | Piperazine ring | Electrostatic interactions with negatively charged residues |

Application in De Novo Compound Discovery

Once a validated pharmacophore model is established, it can be employed as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

High-throughput virtual screening (HTVS) can be used to filter extensive databases containing millions of compounds. For example, a study on pyrazole-based inhibitors of CDK8 utilized HTVS to screen over 12,000 pyrazole compounds, leading to the identification of several potent inhibitors researchgate.netchemmethod.com. The pharmacophore model acts as a filter, selecting only those molecules that have the correct spatial arrangement of the required chemical features.

The hits obtained from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. This helps in prioritizing the most promising candidates for synthesis and biological evaluation.

Furthermore, pharmacophore models can be used in de novo drug design. This approach involves constructing novel molecular structures piece by piece, guided by the pharmacophoric constraints. The goal is to design new molecules that not only fit the pharmacophore but also possess favorable pharmacokinetic properties.

| Step | Description | Objective |

|---|---|---|

| 1. Database Selection | Choosing large chemical databases (e.g., ZINC, ChemBridge). | To have a diverse chemical space to search. |

| 2. Pharmacophore-Based Screening | Using the developed pharmacophore model as a 3D query to filter the database. | To identify molecules that match the essential chemical features. |

| 3. Hit Filtering | Applying additional filters such as drug-likeness (e.g., Lipinski's rule of five) and ADMET properties. | To select compounds with favorable pharmacokinetic profiles. |

| 4. Molecular Docking | Predicting the binding orientation and affinity of the filtered hits in the target's active site. | To prioritize candidates with the best predicted binding. |

| 5. Hit Prioritization | Ranking the compounds based on docking scores and visual inspection of binding modes. | To select the most promising candidates for experimental validation. |

Applications in Chemical Biology and Drug Discovery Research

Development as Molecular Probes for Biological Systems

The adaptability of the 1-(1-benzylpyrazol-4-yl)piperazine scaffold allows for its development into molecular probes, which are essential tools for studying complex biological systems.

A key application in chemical biology is the development of labeled analogues for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiofluorinated probes based on piperazine (B1678402) structures is a strategy to enhance imaging quality and applicability in diagnosing various diseases. nih.gov

For instance, researchers have designed and synthesized novel piperazine compounds with low lipophilicity as ligands for the sigma-1 (σ1) receptor, a target implicated in neurological disorders. researchgate.net One such effort led to the development of [¹⁸F]10 (1-(4-[18F]Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine), a radiotracer that showed high uptake in the brain. researchgate.net The synthesis of these probes can be complex, often involving multiple steps. A general approach for creating fluorinated piperazine-based probes includes key reactions like the Palladium-catalyzed Buchwald-Hartwig reaction and Copper-catalyzed 1,3-dipolar cycloadditions (click chemistry). nih.gov

Another strategy involves the synthesis of piperazine-based fluorinated inhibitors of Fibroblast Activation Protein (FAP), which is often expressed in the microenvironment of tumors. nih.gov A fluoroethyltriazole derivative, selected for its low lipophilicity and high metabolic stability, was successfully radiolabeled for this purpose. nih.gov

Table 1: Example of a Radiofluorinated Piperazine-Based Probe

| Compound Name | Target | Key Properties | Application |

| Fluoroethyltriazole 4a | Fibroblast Activation Protein (FAP) | IC₅₀ = 1.7 nM; Low lipophilicity (logD₇.₄ = 0.08); High metabolic stability (78% intact after 90 min) nih.gov | PET Imaging Probe Development nih.gov |

| [¹⁸F]10 | Sigma-1 (σ1) Receptor | High brain uptake; High brain-to-blood ratios in mice researchgate.net | PET/MRI Imaging of σ1 Receptors researchgate.net |

Derivatives of the benzylpiperazine scaffold serve as valuable tools for investigating cellular processes. For example, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been designed as fluorescent probes for cellular imaging. nih.gov Studies with these probes showed good membrane permeability, allowing them to disperse throughout the cell cytoplasm, which is a crucial feature for tools designed to study intracellular events. nih.gov

In a more targeted application, a naftopidil-derived α1D/1A antagonist, HJZ-12, which contains a benzylpiperazine moiety, was used to study apoptosis in a human benign prostatic hyperplasia (BPH) cell line. nih.gov While its parent compound did not affect apoptosis, HJZ-12 was found to induce programmed cell death. nih.gov To understand the mechanism, RNA-Seq analysis was employed, which identified six anti-apoptotic genes potentially involved in the action of HJZ-12, demonstrating the utility of such compounds in uncovering specific molecular pathways. nih.gov

Scaffold Exploration for Novel Drug Discovery

The this compound core is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This makes it an excellent starting point for discovering new drugs.

To explore the full potential of this scaffold, researchers often create compound libraries by systematically modifying its structure. A common method is to use click chemistry to attach diverse molecular fragments. For example, a library of 1,4-disubstituted-1,2,3-triazoles was generated by reacting a piperazine scaffold bearing a propargyl group with various azides. nih.gov This approach allows for the rapid synthesis of a wide range of new chemical entities for biological screening. nih.gov

Synthetic strategies for building such libraries often involve coupling the core piperazine unit with different aryl groups through reactions like the Suzuki-Miyaura coupling or SNAr reactions. nih.gov The synthesis of the drug Avapritinib, for instance, involves coupling N-Boc-piperazine with two different aza-heterocycles in a stepwise manner. nih.gov These modular synthetic routes are essential for generating the chemical diversity needed in early-stage drug discovery.

Once a hit compound is identified, its structure is strategically modified to improve its potency and selectivity for the intended biological target. Research on benzylpiperazine derivatives as σ1 receptor ligands illustrates this process. Starting with a lead compound, a new series of derivatives was designed and synthesized. nih.gov One modification, the introduction of a 3-cyclohexylpropan-1-one group onto the piperazine ring, resulted in compound 15 , which showed a significantly higher affinity for the σ1 receptor (Ki = 1.6 nM) and more than doubled the selectivity against the σ2 receptor compared to the original lead. nih.gov

Similarly, in the development of inhibitors for p21-activated kinase 4 (PAK4), a cancer target, researchers introduced piperazine and piperidine (B6355638) moieties to a quinazoline (B50416) scaffold. mdpi.com This strategic extension of the molecule was guided by docking studies and led to compounds with potent inhibitory activity against the proliferation, migration, and invasion of A549 lung cancer cells. mdpi.com This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. jneonatalsurg.com

Table 2: Strategic Modification of Benzylpiperazine Derivatives for σ1 Receptor

| Compound | Modification | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

| Lead Compound 8 | - | - | 432 nih.gov |

| Compound 15 | Addition of 3-cyclohexylpropan-1-one | 1.6 nM nih.gov | 886 nih.gov |

Preclinical Pharmacological Studies (non-human in vivo models, excluding clinical data)

Compounds based on the this compound scaffold have been evaluated in various non-human, in vivo models to assess their pharmacological effects.

A study on benzylpiperazine derivatives targeting the σ1 receptor tested compound 15 in mouse models of pain. nih.gov The compound produced dose-dependent antinociceptive effects in an inflammatory pain model (formalin test) and anti-allodynic effects in a neuropathic pain model (chronic constriction injury). nih.gov Importantly, the compound did not cause sedation or impair motor coordination in a rotarod assay, suggesting a favorable preclinical profile. nih.gov

In another example, the benzylpiperazine derivative HJZ-12 was evaluated in a rat model of benign prostatic hyperplasia (BPH) induced by estrogen and androgen. nih.govresearchgate.net Compared to the existing drug naftopidil, HJZ-12 not only decreased prostate weight and proliferation but also uniquely contributed to shrinking the prostate volume and inducing apoptosis in the prostate tissue. nih.govresearchgate.net

Furthermore, a pyrazole-piperazine derivative, LQFM008, was assessed in Swiss mice for its central nervous system activity. nih.gov The compound demonstrated anxiolytic-like effects in the elevated plus maze and light-dark box tests, and this activity was linked to the serotonergic system. nih.gov

These preclinical studies in animal models are a critical step in validating the therapeutic potential of new compounds derived from the this compound scaffold before any consideration for human trials.

Proof-of-Concept Studies in Animal Models (e.g., antinociceptive effects in mice, excluding human clinical trials)

The therapeutic potential of piperazine-containing compounds, particularly those integrating a pyrazole (B372694) moiety, has been explored in preclinical studies to assess their pain-relieving (antinociceptive) effects. These investigations in mouse models provide foundational evidence for their possible development as analgesic agents.

One key study investigated the antinociceptive properties of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, a piperazine derivative referred to as LQFM-008. nih.gov In the formalin test, which induces both an immediate neurogenic pain response and a later inflammatory pain phase, oral administration of LQFM-008 significantly reduced the licking time in both phases. nih.gov This suggests the compound is effective against both acute and inflammatory pain. Furthermore, in the tail flick and hot plate tests, which measure the response to thermal pain stimuli, treatment with LQFM-008 increased the time it took for the mice to react, indicating a centrally mediated analgesic effect. nih.gov The compound also demonstrated anti-inflammatory activity by reducing paw edema in a carrageenan-induced inflammation model. nih.gov

Another investigation into a series of benzylpiperazine derivatives identified a compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (designated as compound 15), with significant antinociceptive and anti-allodynic effects. nih.gov In a mouse model of inflammatory pain (formalin assay), this compound showed a dose-dependent reduction in pain behavior. nih.gov Moreover, in a model of neuropathic pain, the chronic constriction injury (CCI) model, the compound demonstrated significant anti-allodynic effects, meaning it reduced the pain response to a normally non-painful stimulus. nih.gov

The antinociceptive effects of other novel synthetic pyrazolines have also been evaluated in mice using the tail immersion test. researchgate.netscielo.br Certain phenyl-substituted pyrazoline derivatives were found to increase the tail withdrawal latency, indicating an analgesic effect. researchgate.netscielo.br

The table below summarizes the findings from the antinociceptive studies in mice for a representative piperazine derivative.

Table 1: Antinociceptive Effects of LQFM-008 in Mice

| Test | Effect |

|---|---|

| Formalin Test (Neurogenic Phase) | Reduced licking time |

| Formalin Test (Inflammatory Phase) | Reduced licking time |

| Tail Flick Test | Increased latency to thermal stimulus |

| Hot Plate Test | Increased latency to thermal stimulus |

| Carrageenan-Induced Paw Edema | Reduced edema |

Data sourced from a study on the antinociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester. nih.gov

Assessment of in vivo Target Engagement

Understanding how a compound interacts with its biological target within a living organism is crucial for its development as a therapeutic agent. For this compound and related compounds, in vivo studies have provided insights into their mechanisms of action.

For the compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), research suggests that its antinociceptive effects are mediated through the serotonergic system. nih.gov Pre-treatment of mice with agents that block serotonin (B10506) receptors (NAN-190) or deplete serotonin (PCPA) was found to counteract the pain-relieving effects of LQFM-008 in the formalin test. nih.gov This indicates that the compound's ability to reduce pain is dependent on its interaction with the serotonin pathway in the central nervous system. nih.gov

In the case of the benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), its in vivo target engagement has been linked to the sigma-1 receptor (σ1R), which is known to modulate pain signaling. nih.gov This compound was identified as a potent σ1R antagonist. nih.gov To ensure that the observed antinociceptive effects were not due to sedation or impaired motor coordination, the compound was tested in a rotarod assay. The results showed that at effective analgesic doses, the compound did not significantly impair locomotor activity, suggesting its effects are specific to pain pathways rather than being a general central nervous system depressant. nih.gov

The table below outlines the key findings related to the in vivo target engagement of these piperazine derivatives.

Table 2: In Vivo Target Engagement of Piperazine Derivatives

| Compound | Proposed Target/Mechanism | Supporting Evidence |

|---|---|---|

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Serotonergic pathway modulation | Antagonism of antinociceptive effect by serotonin receptor blockers and depleting agents. nih.gov |

Future Directions and Research Opportunities

Advancements in Synthetic Methodologies

The synthesis of pyrazolylpiperazine derivatives is a well-established field, yet there remains room for innovation to enhance efficiency, yield, and structural diversity. mdpi.comchim.itnih.govresearchgate.net Future synthetic strategies for 1-(1-benzylpyrazol-4-yl)piperazine will likely focus on streamlined, high-yield, and environmentally sustainable methods.

One promising avenue is the refinement of one-pot, multi-component reactions (MCRs). mdpi.com These reactions, which allow for the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of time and resource efficiency. For instance, a potential MCR for this compound could involve the in-situ formation of a 4-formylpyrazole intermediate followed by reductive amination with piperazine (B1678402) and subsequent benzylation.

Another area of advancement lies in the use of novel catalytic systems. nih.gov The development of more efficient and selective catalysts for C-N bond formation could significantly improve the synthesis of the pyrazolylpiperazine core. Furthermore, flow chemistry techniques are poised to revolutionize the production of such compounds by enabling continuous, scalable, and highly controlled reactions.

The synthesis of related compounds, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, often involves a modular approach where key intermediates are coupled in the final steps. nih.gov A similar strategy could be employed for creating a library of this compound analogs with diverse substitutions on the benzyl (B1604629) and piperazine rings, facilitating structure-activity relationship (SAR) studies.

Integration of Advanced Computational Approaches

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering predictive insights that can guide and accelerate experimental research. nih.govresearchgate.net For this compound, advanced computational approaches can be leveraged in several key areas.

Table 1: Application of Computational Approaches in the Study of Pyrazolylpiperazine Analogs

| Computational Technique | Application | Potential Insights for this compound | Reference |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets; understanding key interactions driving binding. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational changes. | Elucidating the dynamic behavior of the compound within a binding pocket; refining binding hypotheses. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Predicting the activity of novel analogs; guiding the design of more potent compounds. | researchgate.net |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential pharmacokinetic and safety issues. | researchgate.net |